molecular formula C16H11ClINO4 B13860302 7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one

7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one

Cat. No.: B13860302
M. Wt: 443.62 g/mol
InChI Key: PKPYUYKHKBLPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one” is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.

    Introduction of Substituents: Halogenation (chlorination and iodination) and hydroxylation reactions can be used to introduce the chloro, hydroxy, and iodo groups at specific positions.

    Etherification: The methoxyphenoxy group can be introduced through etherification reactions using suitable phenol and alkylating agents.

Industrial Production Methods

Industrial production may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of solvents that provide the best yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.

    Reduction: The compound can be reduced to modify the quinoline core or substituents.

    Substitution: Halogen atoms (chloro and iodo) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Compounds with different functional groups replacing halogens.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Investigated for potential antimicrobial, antiviral, and anticancer activities.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one” would depend on its specific biological target. Common mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline-2-one Derivatives: Other derivatives with different substituents at various positions.

Uniqueness

    Substituent Pattern: The specific combination of chloro, hydroxy, iodo, and methoxyphenoxy groups makes this compound unique.

    Biological Activity: Potentially unique biological activities due to the specific substituent pattern.

Properties

Molecular Formula

C16H11ClINO4

Molecular Weight

443.62 g/mol

IUPAC Name

7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one

InChI

InChI=1S/C16H11ClINO4/c1-22-8-2-4-9(5-3-8)23-15-14(20)10-6-12(18)11(17)7-13(10)19-16(15)21/h2-7H,1H3,(H2,19,20,21)

InChI Key

PKPYUYKHKBLPNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.